molecular formula C31H46O6 B12682163 Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- CAS No. 6155-50-6

Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)-

Katalognummer: B12682163
CAS-Nummer: 6155-50-6
Molekulargewicht: 514.7 g/mol
InChI-Schlüssel: NAJOUDAEBSDOST-QCMZPDNYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- is a chemical compound with the molecular formula C31H46O6 and a molecular weight of 514.693 g/mol . It is a derivative of spirostane, a type of steroidal sapogenin, and is characterized by its unique structure, which includes a spirostane backbone with diacetate groups at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- typically involves the acetylation of spirost-5-ene-1,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure selective acetylation at the desired positions .

Industrial Production Methods

Industrial production of Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of steroidal drugs and other related compounds.

Wirkmechanismus

The mechanism of action of Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spirost-5-ene-1,3-diol: The non-acetylated form of the compound.

    Spirost-5-ene-3,27-diol: Another derivative with hydroxyl groups at different positions.

    Furost-5-ene-3,22,26-triol: A related compound with a furostane backbone.

Uniqueness

Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

6155-50-6

Molekularformel

C31H46O6

Molekulargewicht

514.7 g/mol

IUPAC-Name

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-acetyloxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate

InChI

InChI=1S/C31H46O6/c1-17-9-12-31(34-16-17)18(2)28-26(37-31)15-25-23-8-7-21-13-22(35-19(3)32)14-27(36-20(4)33)30(21,6)24(23)10-11-29(25,28)5/h7,17-18,22-28H,8-16H2,1-6H3/t17-,18+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-/m1/s1

InChI-Schlüssel

NAJOUDAEBSDOST-QCMZPDNYSA-N

Isomerische SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)OC(=O)C)OC(=O)C)C)C)C)OC1

Kanonische SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC(=O)C)C)C)C)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.